molecular formula C14H24N4O4 B11631383 2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11631383
M. Wt: 312.36 g/mol
InChI Key: FVVKVTSFTDLWOL-UHFFFAOYSA-N
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Description

2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of nitro groups and a diazatricyclo framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step organic reactions. The starting materials often include butyl derivatives and nitro compounds. The reaction conditions require precise control of temperature, pressure, and pH to ensure the correct formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of reactors that can handle high pressures and temperatures, along with catalysts to speed up the reaction. Purification steps such as crystallization and distillation are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in other chemical reactions.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

  • 4’-tert-butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone
  • 1-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-1,2,3,4-butantetrol
  • 2,2’-Dimethyl-6,6’-dinitro-diphenyl

Comparison: Compared to these similar compounds, 2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane stands out due to its unique tricyclic structure and the presence of both butyl and nitro groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

2-butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C14H24N4O4/c1-4-5-6-11-15-7-13(17(19)20)8-16(11)10-14(9-15,18(21)22)12(13,2)3/h11H,4-10H2,1-3H3

InChI Key

FVVKVTSFTDLWOL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1N2CC3(CN1CC(C2)(C3(C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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